Ormeloxifene

Description

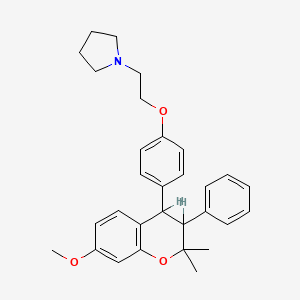

Structure

3D Structure

Properties

IUPAC Name |

1-[2-[4-(7-methoxy-2,2-dimethyl-3-phenyl-3,4-dihydrochromen-4-yl)phenoxy]ethyl]pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H35NO3/c1-30(2)29(23-9-5-4-6-10-23)28(26-16-15-25(32-3)21-27(26)34-30)22-11-13-24(14-12-22)33-20-19-31-17-7-8-18-31/h4-6,9-16,21,28-29H,7-8,17-20H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZEUAXYWNKYKPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(C2=C(O1)C=C(C=C2)OC)C3=CC=C(C=C3)OCCN4CCCC4)C5=CC=CC=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H35NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60860460 | |

| Record name | 1-{2-[4-(7-Methoxy-2,2-dimethyl-3-phenyl-3,4-dihydro-2H-1-benzopyran-4-yl)phenoxy]ethyl}pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60860460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

457.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51423-20-2 | |

| Record name | Pyrrolidine, 1-(2-(4-(3,4-dihydro-7-methoxy-2,2-dimethyl-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)ethyl)-, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051423202 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC147956 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147956 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-{2-[4-(7-Methoxy-2,2-dimethyl-3-phenyl-3,4-dihydro-2H-1-benzopyran-4-yl)phenoxy]ethyl}pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60860460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Centchroman's Mechanistic Impact on Apoptosis and Cell Cycle Pathways: A Technical Guide for Researchers

Abstract

Centchroman, a selective estrogen receptor modulator (SERM), has demonstrated significant potential beyond its established use as a non-steroidal oral contraceptive. A growing body of evidence highlights its potent anti-neoplastic properties, primarily driven by its ability to modulate fundamental cellular processes such as cell cycle progression and apoptosis. This technical guide provides an in-depth exploration of the molecular mechanisms through which Centchroman exerts these effects. We will dissect the signaling pathways implicated in Centchroman-induced G0/G1 cell cycle arrest and delve into the intricacies of the mitochondria-mediated apoptotic cascade it triggers. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the key molecular players and pathways, alongside detailed, field-proven protocols for investigating these phenomena.

Introduction: Centchroman as a Modulator of Cell Fate

Centchroman (also known as Ormeloxifene) is a compound initially developed as a contraceptive, but its therapeutic window has expanded into oncology due to its demonstrated efficacy in various cancer models[1]. Its mechanism of action is multifaceted, but at its core lies the ability to induce cell cycle arrest and programmed cell death, or apoptosis, in cancer cells. This guide will focus on the two central pillars of Centchroman's anti-cancer activity: its profound impact on the cell cycle machinery and its robust activation of the apoptotic cascade. We will explore the causality behind its effects, from initial signaling events to the ultimate execution of cell death.

Centchroman-Induced Cell Cycle Arrest: A Halt at the G0/G1 Checkpoint

A hallmark of Centchroman's anti-proliferative effect is its ability to induce a robust arrest of the cell cycle in the G0/G1 phase. This prevents cancer cells from entering the S phase, the period of DNA replication, thereby effectively halting their division. This G0/G1 arrest is not a passive event but rather an orchestrated molecular response involving the modulation of key cell cycle regulatory proteins.

The Role of Cyclins and Cyclin-Dependent Kinases (CDKs)

Progression through the G1 phase is primarily governed by the activity of cyclin D-CDK4/6 and cyclin E-CDK2 complexes. Centchroman has been shown to disrupt this progression by downregulating the expression of both Cyclin D1 and Cyclin E[2]. This reduction in cyclin levels leads to decreased activity of their partner CDKs, which in turn prevents the phosphorylation of the retinoblastoma protein (pRb). Hypophosphorylated pRb remains bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry.

Upregulation of CDK Inhibitors: p21(Waf1/Cip1) and p27(Kip1)

Further reinforcing the G0/G1 block, Centchroman treatment leads to the upregulation of the CDK inhibitors p21(Waf1/Cip1) and p27(Kip1)[3][4][5]. These proteins belong to the Cip/Kip family of CDK inhibitors and function by binding to and inactivating cyclin-CDK complexes, primarily those involving CDK2, CDK4, and CDK6. The increased expression of p21 and p27 effectively puts the brakes on the cell cycle machinery, ensuring the arrest at the G0/G1 checkpoint is maintained. Studies have shown that p21 can also interact with Proliferating Cell Nuclear Antigen (PCNA), further contributing to the inhibition of DNA synthesis.

The Apoptotic Cascade Triggered by Centchroman

Beyond halting cell proliferation, Centchroman is a potent inducer of apoptosis. The primary mechanism involves the intrinsic, or mitochondria-mediated, pathway of apoptosis, which is initiated by cellular stress and culminates in the activation of a cascade of cysteine-aspartic proteases known as caspases.

The Intrinsic Pathway of Apoptosis

The intrinsic pathway is tightly regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). The ratio of these opposing factions determines the cell's fate. Centchroman treatment has been shown to alter this balance, favoring apoptosis by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2[2][6]. This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP).

Mitochondrial Events and Caspase Activation

MOMP results in the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol, most notably cytochrome c[7]. In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), which then recruits and activates pro-caspase-9, forming the apoptosome. Activated caspase-9, an initiator caspase, then cleaves and activates effector caspases, primarily caspase-3 and caspase-7. These executioner caspases are responsible for the cleavage of a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and the formation of apoptotic bodies.

The Role of Reactive Oxygen Species (ROS)

The generation of reactive oxygen species (ROS) appears to be a critical upstream event in Centchroman-induced apoptosis[2][6]. Increased intracellular ROS levels can induce mitochondrial damage, thereby promoting MOMP and the subsequent release of cytochrome c. This places oxidative stress as a key initiator of the apoptotic cascade triggered by Centchroman.

Upstream Signaling Pathways Modulated by Centchroman

The effects of Centchroman on the cell cycle and apoptosis are orchestrated by its influence on several key upstream signaling pathways that regulate cell survival, proliferation, and death.

Suppression of the PI3K/Akt/NF-κB Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical pro-survival signaling cascade that is often hyperactivated in cancer. Studies have demonstrated that Centchroman, particularly in combination with other agents, can significantly suppress the phosphorylation of PI3K and Akt[6]. This deactivation of the PI3K/Akt pathway leads to a downstream reduction in the activity of the transcription factor NF-κB, which is known to promote the expression of anti-apoptotic genes. By inhibiting this pro-survival pathway, Centchroman sensitizes cancer cells to apoptosis.

Activation of the MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling network plays a complex role in cell fate decisions. Centchroman has been shown to induce the phosphorylation and activation of specific MAPK family members, namely c-Jun N-terminal kinase (JNK) and p38 MAPK[8][9][10][11]. The sustained activation of JNK and p38 is often associated with pro-apoptotic signaling, further contributing to the induction of cell death by Centchroman.

Involvement of the p53 Pathway

The tumor suppressor protein p53 is a master regulator of the cellular response to stress, capable of inducing both cell cycle arrest and apoptosis. In certain cancer cell lines, such as MCF-7, Centchroman treatment leads to the upregulation of phosphorylated p53 at serine 15[2][12][13][14]. Activated p53 can then transactivate pro-apoptotic genes, including Fas Ligand (FasL), suggesting a potential cross-talk between the intrinsic and extrinsic apoptotic pathways in some contexts.

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the complex molecular interactions, the following diagrams illustrate the key signaling pathways affected by Centchroman and the general workflows for the experimental protocols detailed in the subsequent section.

Caption: Centchroman's effect on the G0/G1 cell cycle checkpoint.

Caption: Centchroman's induction of the intrinsic apoptotic pathway.

Caption: General experimental workflow for studying Centchroman's effects.

Quantitative Data Summary

The following table summarizes representative quantitative data from studies investigating the effect of Centchroman on cell cycle distribution and apoptosis. Note that specific values may vary depending on the cell line, concentration of Centchroman, and duration of treatment.

| Parameter | Cell Line | Treatment | Result | Reference |

| Cell Cycle Distribution | ||||

| % of Cells in G0/G1 | Ishikawa | 20 µM Centchroman (48h) | Significant increase compared to control | [2] |

| % of Cells in G0/G1 | MCF-7 | 10 µM Centchroman (48h) | Significant increase compared to control | |

| Apoptosis Induction | ||||

| % of Apoptotic Cells (Annexin V+) | MDA-MB-231 | 20 µM Centchroman (48h) | Significant increase compared to control | |

| Caspase-3/7 Activity | 4T1 | Centchroman + Genistein | Significant increase in activity | [6] |

| Protein Expression | ||||

| Bax/Bcl-2 Ratio | Ishikawa | 20 µM Centchroman (48h) | Increased ratio favoring apoptosis | [2] |

| p-Akt Levels | 4T1 | Centchroman + Genistein | Significant decrease in phosphorylation | [6] |

| p-p38 Levels | MCF-7 | Centchroman | Upregulation of phosphorylation |

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the key experiments described in this guide. These are intended as a starting point and may require optimization for specific cell lines and experimental conditions.

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This protocol is for the analysis of DNA content to determine the distribution of cells in the different phases of the cell cycle[1][3][5][15][16].

Materials:

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)

-

Flow cytometer

Procedure:

-

Cell Preparation: Culture and treat cells with Centchroman for the desired time. Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Washing: Wash the cell pellet (approx. 1-2 x 10^6 cells) once with cold PBS.

-

Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension. Incubate at -20°C for at least 2 hours (can be stored for several weeks).

-

Rehydration and Staining: Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol. Wash the pellet once with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Analysis: Analyze the samples on a flow cytometer. Use appropriate software to gate on single cells and generate a DNA content histogram to quantify the percentage of cells in G0/G1, S, and G2/M phases.

Western Blot Analysis of Cell Cycle and Apoptotic Proteins

This protocol describes the detection of specific proteins by immunoblotting to assess changes in their expression or phosphorylation status[17][18][19].

Materials:

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane and transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Cyclin D1, anti-p21, anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-p-Akt, anti-Akt, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

Procedure:

-

Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Quantify band intensities relative to a loading control (e.g., β-actin).

TUNEL Assay for Detection of DNA Fragmentation

The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis[4][12][14].

Materials:

-

TUNEL assay kit (containing TdT enzyme, labeled dUTPs, and buffers)

-

4% Paraformaldehyde in PBS

-

Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

-

DAPI or Hoechst for nuclear counterstaining

-

Fluorescence microscope

Procedure:

-

Sample Preparation: Grow and treat cells on coverslips.

-

Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilization: Wash with PBS and then permeabilize with 0.1% Triton X-100 for 10 minutes on ice.

-

TUNEL Reaction: Wash with PBS. Incubate the cells with the TUNEL reaction mixture (TdT enzyme and labeled dUTPs) in a humidified chamber at 37°C for 1 hour, protected from light.

-

Stopping the Reaction: Stop the reaction by washing the cells according to the kit manufacturer's instructions.

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI or Hoechst. Mount the coverslips on microscope slides.

-

Analysis: Visualize the cells using a fluorescence microscope. TUNEL-positive cells (apoptotic) will exhibit bright nuclear fluorescence.

Caspase-3/7 Activity Assay

This protocol measures the activity of the executioner caspases-3 and -7 using a fluorometric or luminometric substrate[6][9][10][13].

Materials:

-

Caspase-3/7 activity assay kit (containing a specific substrate, e.g., Ac-DEVD-AFC or a proluminescent substrate)

-

Lysis buffer

-

96-well plate (black or white, depending on the assay)

-

Plate reader (fluorometer or luminometer)

Procedure:

-

Cell Culture and Treatment: Plate cells in a 96-well plate and treat with Centchroman.

-

Cell Lysis: Lyse the cells directly in the wells by adding the lysis buffer provided in the kit.

-

Assay Reaction: Add the caspase-3/7 substrate to each well.

-

Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Measurement: Measure the fluorescence (for fluorometric assays) or luminescence (for luminometric assays) using a plate reader. The signal intensity is directly proportional to the caspase-3/7 activity.

Conclusion and Future Directions

Centchroman's anti-neoplastic activity is underpinned by its well-defined effects on cell cycle arrest and apoptosis. It effectively halts cell proliferation at the G0/G1 checkpoint by modulating cyclins, CDKs, and their inhibitors. Concurrently, it triggers the intrinsic apoptotic pathway through the generation of ROS, alteration of the Bax/Bcl-2 ratio, and subsequent caspase activation. The modulation of key upstream signaling pathways, including the PI3K/Akt and MAPK cascades, provides a more complete picture of its mechanism of action.

The detailed protocols provided in this guide offer a robust framework for researchers to investigate and validate these effects in their own experimental systems. Future research should continue to explore the intricate cross-talk between these pathways and investigate the potential for synergistic combinations of Centchroman with other therapeutic agents to enhance its anti-cancer efficacy. A deeper understanding of its molecular targets will undoubtedly pave the way for its broader application in oncology.

References

-

Kaushik, S., Shyam, H., et al. (2019). Genistein potentiates Centchroman induced antineoplasticity in breast cancer via PI3K/Akt deactivation and ROS dependent induction of apoptosis. Life Sciences, 239, 117073. [Link]

-

Ray, S., et al. (1999). Polyamine depletion arrests cell cycle and induces inhibitors p21(Waf1/Cip1), p27(Kip1), and p53 in IEC-6 cells. American Journal of Physiology-Cell Physiology, 276(3), C684-C691. [Link]

-

Nakamura, M., et al. (2001). Cyclin-dependent kinase inhibitors, p21(waf1/cip1) and p27(kip1), are expressed site- and hair cycle-dependently in rat hair follicles. Journal of Dermatological Science, 25(2), 164-169. [Link]

-

Singh, M. M. (2018). Centchroman: A safe reversible postcoital contraceptive with curative and prophylactic activity in many disorders. Frontiers in Bioscience (Elite Edition), 10(1), 1-14. [Link]

-

Cheng, M., et al. (1999). The p21(Cip1) and p27(Kip1) CDK 'inhibitors' are essential activators of cyclin D-dependent kinases in murine fibroblasts. The EMBO Journal, 18(6), 1571-1583. [Link]

-

Flow Cytometry Facility. (n.d.). DNA Staining with Propidium Iodide for Cell Cycle Analysis. Retrieved from [Link]

-

A Novel Furocoumarin Derivative... (2022). A Novel Furocoumarin Derivative, 5-((diethylamino)me-13 thyl)-3-phenyl-7H-furo [3,2-g] chromen-7-one Upregulates Melanin Synthesis via the Activation of cAMP/PKA and MAPKs Signal Pathway: In Vitro and In Vivo Study. Molecules, 27(22), 7956. [Link]

-

Pfiffner, S., et al. (2024). The Effects of Curcumin on ERα, P53, and P21 in the MCF-7 Breast Cancer Cell Line. SciBase Journals. [Link]

-

Fan, S., et al. (1995). Disruption of p53 function sensitizes breast cancer MCF-7 cells to cisplatin and pentoxifylline. Cancer Research, 55(22), 5424-5431. [Link]

-

Ozes, O. N., et al. (2000). PI3-K/AKT regulation of NF-kappaB signaling events in suppression of TNF-induced apoptosis. Biochemical and Biophysical Research Communications, 271(2), 342-345. [Link]

-

Codony-Servat, J., et al. (2019). Sustained compensatory p38 MAPK signaling following treatment with MAPK inhibitors induces the immunosuppressive protein CD73 in cancer: combined targeting could improve outcomes. Molecular Oncology, 13(10), 2133-2147. [Link]

-

Kim, H. G., et al. (2018). p38-dependent c-Jun degradation contributes to reduced PGE2 production in sodium orthovanadate-treated macrophages. BMB Reports, 51(12), 650-655. [Link]

-

Osborne, C., et al. (2015). p53 Modulates Notch Signaling in MCF-7 Breast Cancer Cells by Associating With the Notch Transcriptional Complex Via MAML1. Journal of Cellular Physiology, 230(12), 3103-3114. [Link]

-

Kim, E. H., et al. (2023). 6-Methylcoumarin Promotes Melanogenesis through the PKA/CREB, MAPK, AKT/PI3K, and GSK3β/β-Catenin Signaling Pathways. International Journal of Molecular Sciences, 24(11), 9673. [Link]

-

Shyam, H., et al. (2017). Centchroman induces redox-dependent apoptosis and cell-cycle arrest in human endometrial cancer cells. Apoptosis, 22(4), 570-584. [Link]

-

Kaushik, S., et al. (2019). Genistein potentiates Centchroman induced antineoplasticity in breast cancer via PI3K/Akt deactivation and ROS dependent induction of apoptosis. Life Sciences, 239, 117073. [Link]

-

Wang, X. W. (1999). p53-mediated apoptosis and genomic instability syndromes. Mutation Research, 428(1-2), 11-28. [Link]

-

Bio-Rad. (n.d.). General Protocol for Western Blotting. Retrieved from [Link]

-

Makpol, S., et al. (2013). Inhibition of Mitochondrial Cytochrome C Release and Suppression of Caspases by Gamma-Tocotrienol Prevent Apoptosis and Delay Aging in Stress-Induced Premature Senescence of Skin Fibroblasts. Oxidative Medicine and Cellular Longevity, 2013, 806834. [Link]

Sources

- 1. Centchroman: A safe reversible postcoital contraceptive with curative and prophylactic activity in many disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ATM and p53 regulate FOXM1 expression via E2F in breast cancer epirubicin treatment and resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Polyamine depletion arrests cell cycle and induces inhibitors p21(Waf1/Cip1), p27(Kip1), and p53 in IEC-6 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cyclin-dependent kinase inhibitors, p21(waf1/cip1) and p27(kip1), are expressed site- and hair cycle-dependently in rat hair follicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The p21(Cip1) and p27(Kip1) CDK 'inhibitors' are essential activators of cyclin D-dependent kinases in murine fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Genistein potentiates Centchroman induced antineoplasticity in breast cancer via PI3K/Akt deactivation and ROS dependent induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Novel Furocoumarin Derivative, 5-((diethylamino)me-13 thyl)-3-phenyl-7H-furo [3,2-g] chromen-7-one Upregulates Melanin Synthesis via the Activation of cAMP/PKA and MAPKs Signal Pathway: In Vitro and In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sustained compensatory p38 MAPK signaling following treatment with MAPK inhibitors induces the immunosuppressive protein CD73 in cancer: combined targeting could improve outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. p38-dependent c-Jun degradation contributes to reduced PGE2 production in sodium orthovanadate-treated macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. scibasejournals.org [scibasejournals.org]

- 12. Disruption of p53 function sensitizes breast cancer MCF-7 cells to cisplatin and pentoxifylline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. p53 Modulates Notch Signaling in MCF-7 Breast Cancer Cells by Associating With the Notch Transcriptional Complex Via MAML1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Centchroman suppresses breast cancer metastasis by reversing epithelial-mesenchymal transition via downregulation of HER2/ERK1/2/MMP-9 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. PI3K–AKT-Targeting Breast Cancer Treatments: Natural Products and Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Induction of p21WAF1/CIP1 and Inhibition of Cdk2 Mediated by the Tumor Suppressor p16INK4a - PMC [pmc.ncbi.nlm.nih.gov]

- 18. PI3-K/AKT regulation of NF-kappaB signaling events in suppression of TNF-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Efficacy and Safety of Centchroman in the Treatment of Breast Fibroadenoma: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

Ormeloxifene: Pleiotropic Modulation of Oncogenic Signaling Architectures

A Technical Deep-Dive for Drug Development & Translational Research

Version: 2.1 | Classification: Technical Whitepaper | Focus: Molecular Oncology

Executive Technical Synthesis

Ormeloxifene (Centchroman) is a non-steroidal Selective Estrogen Receptor Modulator (SERM) historically utilized for contraception. However, its repurposing potential in oncology is driven by a distinct, pleiotropic mechanism of action that transcends simple Estrogen Receptor (ER) antagonism.

Unlike conventional SERMs (e.g., Tamoxifen), this compound exhibits a "poly-pharmacological" profile, simultaneously dismantling multiple oncogenic survival scaffolds—specifically the Wnt/

The Core Signaling Architecture

This compound acts as a molecular "circuit breaker" in hyperactive cancer cells. Its efficacy stems from the simultaneous inhibition of survival kinases and the reactivation of tumor suppressor complexes.

The Wnt/ -Catenin Destruction Axis

The most potent mechanism identified is the drug's ability to destabilize the canonical Wnt pathway. In many solid tumors (Prostate, Colon, Ovarian),

-

Mechanism: this compound induces the phosphorylation of GSK-3

(at Tyr216, activating it) or inhibits the upstream negative regulator Akt (which normally phosphorylates GSK-3 -

Result: Reactivated GSK-3

phosphorylates -

Transcriptional Impact: This depletes the nuclear pool of

-catenin, silencing downstream targets like Cyclin D1, c-Myc, and MMP-7.

Reversal of Epithelial-Mesenchymal Transition (EMT)

Metastasis is driven by the "Cadherin Switch"—the loss of E-Cadherin and gain of N-Cadherin. This compound functions as an EMT-reversal agent.[1][2][3][4][5]

-

Suppression of Transcription Factors: It downregulates Snail , Slug , and Twist , the master regulators that repress E-Cadherin.

-

Phenotypic Shift: Cells revert from a motile, invasive mesenchymal phenotype to a stationary epithelial state.

The PI3K/Akt/STAT3 Crosstalk

This compound acts upstream to dephosphorylate Akt (Ser473/Thr308).

-

Downstream Effect: The loss of p-Akt activity leads to the suppression of mTOR signaling and STAT3 phosphorylation.[6]

-

Apoptotic Trigger: This blockade shifts the Bax/Bcl-2 ratio, releasing Cytochrome C and activating the intrinsic Caspase-9/3 cascade.

Visualizing the Signaling Network

The following diagram maps the logical flow of this compound-induced signaling perturbations.

Figure 1: this compound acts as a dual-modulator, inhibiting the Akt/Survival axis while reactivating the GSK-3

Quantitative Efficacy Profile

The following data summarizes this compound's potency across various oncological models. These values serve as benchmarks for dose-ranging studies.

| Cell Line | Tissue Origin | IC50 / Effective Dose | Key Molecular Response | Reference |

| PC-3 | Prostate | 10 - 15 | Nuclear | [2, 4] |

| DU-145 | Prostate | ~10 | G0-G1 Arrest; p21 induction | [2, 4] |

| A2780 | Ovarian (Cisplatin-Resistant) | 15 - 20 | p53 phosphorylation; Akt dephosphorylation | [1, 6] |

| K562 | CML (Leukemia) | Dose-dependent | ERK-mediated apoptosis; G0-G1 arrest | [1] |

| MDA-MB-231 | Breast (TNBC) | ~17 | Downregulation of VEGF; Induction of Apoptosis | [9] |

| CaSki | Cervical | 15 - 20 | Inhibition of HPV E6/E7; PI3K/Akt suppression | [5, 7] |

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed with self-validating controls.

Protocol A: Validation of -Catenin Nuclear Translocation

Objective: Confirm that this compound sequesters

Reagents:

-

NE-PER™ Nuclear and Cytoplasmic Extraction Reagents (Thermo).

-

Primary Antibodies: Anti-

-catenin, Anti-Lamin B1 (Nuclear Control), Anti-

Workflow:

-

Seeding: Seed cancer cells (e.g., PC-3) at

cells/dish. Allow 24h attachment. -

Treatment: Treat with this compound (10

M and 20 -

Fractionation:

-

Harvest cells and wash with ice-cold PBS.

-

Lyse in Cytoplasmic Extraction Reagent I & II (CER) + Protease Inhibitors. Centrifuge at 16,000 x g for 5 min. Supernatant = Cytoplasmic Fraction.

-

Resuspend pellet in Nuclear Extraction Reagent (NER). Vortex vigorously every 10 min for 40 min. Centrifuge. Supernatant = Nuclear Fraction.

-

-

Western Blotting:

-

Load 20-30

g of protein per lane. -

Critical Validation Step: Probe for Lamin B1 in the cytoplasmic fraction. If Lamin B1 is present, nuclear leakage occurred (invalid experiment). Probe for Tubulin in nuclear fraction to check for cytoplasmic contamination.

-

-

Analysis: A successful hit is defined by a

reduction in Nuclear

Protocol B: Functional EMT Reversal (Invasion Assay)

Objective: Quantify the functional impact of Snail/Slug downregulation.

Workflow:

-

Preparation: Starve cells in serum-free media for 12-24h.

-

Chamber Setup: Use Matrigel-coated Boyden chambers (8

m pore size). -

Seeding: Plate

cells in the upper chamber in serum-free media containing this compound (5-10-

Note: Use a sub-lethal dose (check viability via MTT first) to ensure reduced invasion is due to signaling changes, not cell death.

-

-

Chemoattractant: Add media + 10% FBS to the lower chamber.

-

Incubation: 24 - 48 hours at 37°C.

-

Quantification:

-

Scrape non-invading cells from the top surface.

-

Fix invading cells (bottom surface) with Methanol; stain with Crystal Violet.

-

Image 5 random fields at 20x. Count cells.

-

-

Data Output: Calculate % Invasion Inhibition relative to DMSO control.

Logic of Experimental Design (Workflow Visualization)

The following diagram illustrates the critical path for validating this compound's mechanism in a new cell line.

Figure 2: Strategic workflow for validating this compound efficacy. Note the critical checkpoint at Step 2 to determine the downstream functional assay.

References

-

Anti-Cancer Potential of a Novel SERM this compound. Maher et al. (2015).[7] Cancer Letters.

-

This compound Suppresses Prostate Tumor Growth and Metastatic Phenotypes via Inhibition of Oncogenic

-catenin Signaling and EMT Progression. Chauhan et al. (2017).[4][8] Molecular Cancer Therapeutics.[3][4] -

This compound efficiently inhibits ovarian cancer growth. Chauhan et al. (2016). Cancer Letters.

-

Effect of this compound on cell-cycle progression of prostate cancer cells. ResearchGate Data.

-

Bromo-ormeloxifene inhibits epithelial mesenchymal transition via targeting

-catenin signaling pathways in cervical cancer cells. Sikander et al.[2] (2019).[1][2][8] AACR Annual Meeting. -

This compound attenu

-catenin signaling in colon cancer cells by modulation of PKD1 and glycolytic pathways. Srivastava et al. (2015).[7] AACR Annual Meeting. -

Therapeutic Effects of this compound in Cervical Cancer Carcinogenesis. Chauhan, N. (2017).[4][8] UTHSC Digital Commons.

-

Blocking the WNT/ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

-catenin pathway in cancer treatment: pharmacological targets and drug therapeutic potential. Zhang et al. (2020).[8][9] Biomedicine & Pharmacotherapy.[2][3][5][10][11][12] -

Evaluation of molecular effects associated with apoptosis... by a novel combination of drugs with this compound in triple negative breast cancer cells. Bhat et al. (2018).[8]

Sources

- 1. researchgate.net [researchgate.net]

- 2. aacrjournals.org [aacrjournals.org]

- 3. This compound Suppresses Prostate Tumor Growth and Metastatic Phenotypes via Inhibition of Oncogenic β-catenin Signaling and EMT Progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. Anti-Cancer Potential of a Novel SERM this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Frontiers | Tackle Epithelial-Mesenchymal Transition With Epigenetic Drugs in Cancer [frontiersin.org]

- 9. Tackle Epithelial-Mesenchymal Transition With Epigenetic Drugs in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. "Therapeutic Effects of this compound in Cervical Cancer Carcinogenesis" by Neeraj Chauhan [dc.uthsc.edu]

- 11. This compound efficiently inhibits ovarian cancer growth - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Technical Guide: In Vitro Target Identification and Validation for Ormeloxifene

Executive Summary & Mechanism Profile

Ormeloxifene (Centchroman) is a non-steroidal Selective Estrogen Receptor Modulator (SERM) originally developed by the Central Drug Research Institute (CDRI) as a once-weekly oral contraceptive.[1] Beyond its reproductive endocrinology applications, it has emerged as a potent pleiotropic anticancer agent.

Unlike "clean" kinase inhibitors designed for a single pocket, this compound exhibits polypharmacology . It functions through two distinct but interconnected modalities:[2]

-

Genomic: Competitive antagonism of Estrogen Receptors (ER

/ER -

Non-Genomic: Modulation of oncogenic signaling cascades (STAT3, Wnt/

-catenin, EGFR/PI3K) independent of nuclear ER status.

This guide details the experimental framework required to identify and rigorously validate these targets in vitro, moving from binding affinity to functional rescue.

Phase I: Primary Target Validation (The Nuclear Receptors)

The primary mechanism of this compound is high-affinity binding to the Estrogen Receptor (ER), acting as an antagonist in the uterus and breast while maintaining agonist activity in bone.[3]

Protocol: Competitive Radioligand Binding Assay

Objective: Determine the Binding Affinity (

Methodology:

-

Preparation: Use recombinant human ER

and ER -

Tracer: Use

-Estradiol (~2 nM). -

Competition: Incubate receptor + tracer with increasing concentrations of this compound (

to -

Separation: Remove unbound ligand using dextran-coated charcoal or hydroxyapatite.

-

Quantification: Scintillation counting.

Data Interpretation (Standard Values):

| Compound | ER

Critical Insight: this compound exhibits a steeper inhibition curve on ER

. Ifvalues shift significantly (>10x) in the presence of metabolic enzymes (S9 fraction), suspect active metabolite involvement (e.g., 7-hydroxy-ormeloxifene).

Functional Validation: ERE-Luciferase Reporter Assay

Binding does not equal function. You must distinguish Agonism from Antagonism .

Workflow:

-

Transfection: Transfect ER-positive cells (MCF-7) with a plasmid containing Estrogen Response Elements (ERE) upstream of a Luciferase gene (pERE-Luc).

-

Treatment:

-

Arm A: Vehicle (Baseline)

-

Arm B: Estradiol (10 nM) -> Expect High Signal

-

Arm C: this compound (10

M) -> Expect Low Signal -

Arm D: Estradiol (10 nM) + this compound (10

M) -> Expect Signal Suppression

-

-

Readout: Luminescence indicates transcriptional activation.

Phase II: Secondary Target Identification (Oncogenic Signaling)

This compound induces apoptosis in Triple-Negative Breast Cancer (TNBC) and other ER-negative lines, proving targets exist beyond the ER. The two most validated non-genomic targets are STAT3 and

Pathway Visualization

The following diagram illustrates the dual-mechanism action of this compound.

Caption: this compound acts via nuclear ER blockade and cytoplasmic inhibition of STAT3/Wnt signaling axes.

Protocol: Validation of STAT3 Inhibition

Rationale: Constitutive activation of STAT3 (p-STAT3 Tyr705) drives survival in chemoresistant cancers. This compound suppresses this phosphorylation.

Step-by-Step Workflow:

-

Cell Seeding: Seed DU145 (Prostate) or MDA-MB-231 (TNBC) cells.

-

Dosing: Treat with this compound (0, 5, 10, 20

M) for 24 hours. -

Lysis: Use RIPA buffer supplemented with Phosphatase Inhibitors (Na3VO4, NaF) to preserve phosphorylation states.

-

Western Blot:

-

Primary Antibodies: Anti-p-STAT3 (Tyr705), Anti-Total STAT3, Anti-Mcl-1 (downstream target).

-

Loading Control:

-Actin.

-

-

Result: You must observe a dose-dependent decrease in p-STAT3 without a significant drop in Total STAT3. This confirms inhibition of activation, not just protein degradation.

Protocol: Validation of Wnt/ -catenin Suppression

Rationale: this compound promotes GSK3

Key Experiment: Nuclear Fractionation

-

Treatment: Treat cells with this compound (15

M) for 24h. -

Fractionation: Use a hypotonic lysis buffer to extract cytosol, followed by a high-salt buffer to extract nuclei.

-

Blotting:

-

Probe Nuclear Fraction for

-catenin (Control: Lamin B1). -

Probe Cytosolic Fraction for

-catenin (Control: GAPDH).

-

-

Validation: A successful hit is defined by the clearance of

-catenin from the nuclear fraction , preventing its function as a transcription factor for TCF/LEF.

Phase III: The "Rescue" Experiment (Gold Standard Validation)

Correlation is not causation. To prove this compound kills cancer cells specifically by inhibiting STAT3 or Wnt, you must attempt to "rescue" the cells from the drug by artificially reactivating the target.

The "Rescue" Logic

If Drug X kills via Target Y inhibition, then overexpressing a constitutively active Target Y should reduce the killing efficiency of Drug X.

Protocol: STAT3-C Transfection Rescue

-

Transfection: Transiently transfect cells with a plasmid encoding STAT3-C (a constitutively active mutant that dimerizes without phosphorylation).

-

Control: Empty Vector (EV).

-

-

Treatment: 24h post-transfection, treat both EV and STAT3-C groups with this compound (IC50 concentration).

-

Viability Assay: Annexin V/PI Flow Cytometry.

-

Success Criteria:

-

EV Group: High Apoptosis (~40-50%).

-

STAT3-C Group: Significantly reduced Apoptosis (~15-20%).

-

Interpretation: The drug's effect was bypassed by the active target, confirming mechanism specificity.

-

References

-

Gupta, M. et al. (2013). This compound induces apoptosis via activation of p53 and inhibition of signaling pathways in breast cancer. PLoS One, 8(6), e66986. Link

-

Kumar, A. et al. (2016). This compound suppresses Wnt/β-catenin signaling pathway in cervical cancer cells.[4] Molecular Cancer Therapeutics, 15(10), 2287-2297. Link

-

Sikander, M. et al. (2025).[5] this compound-Mediated Attenuation of β-Catenin Signaling in Hepatocellular Carcinoma.[5] UTRGV Research Symposium. Link

-

Lal, J. (2005). Clinical pharmacokinetics and interaction of centchroman: a mini-review. Contraception, 72(6), 481-501. Link

-

Maheshwari, A. et al. (2012). Selective estrogen receptor modulators: A therapeutic option for non-gynecological cancers. Investigational New Drugs, 30(2), 790-796. Link

Sources

The Dichotomous Nature of Estrogen Receptor Modulation: An In-depth Technical Guide to Ormeloxifene

Foreword: The Quest for Tissue Specificity in Endocrine Therapy

For decades, the estrogen receptor (ER) has been a pivotal target in therapeutic interventions for a spectrum of hormone-dependent conditions, from contraception and postmenopausal osteoporosis to the treatment of breast cancer. However, the ubiquitous expression of ERs throughout the body has presented a significant clinical challenge: how to elicit desirable estrogenic effects in certain tissues while antagonizing its proliferative actions in others. This conundrum has fueled the development of a sophisticated class of compounds known as Selective Estrogen Receptor Modulators (SERMs). Ormeloxifene, also known as Centchroman, stands as a notable achievement in this field. Initially developed by the Central Drug Research Institute (CDRI) in India, this non-steroidal SERM has carved a unique niche, primarily as a weekly oral contraceptive, but with a therapeutic potential that extends far beyond.[1][2] This guide provides a comprehensive technical exploration of this compound's core mechanism, offering researchers, scientists, and drug development professionals a detailed understanding of its selective ER modulation.

This compound: A Molecular Profile

This compound (trans-7-methoxy-2,2-dimethyl-3-phenyl-4-(4-(2-pyrrolidinoethoxy)phenyl)-chroman) is a non-steroidal compound belonging to the benzopyran class.[3] Its unique chemical architecture is central to its ability to differentially interact with the two main subtypes of the estrogen receptor: ERα and ERβ.

The Core Mechanism: Differential Engagement with Estrogen Receptors

The defining characteristic of a SERM lies in its ability to exhibit tissue-specific estrogenic or anti-estrogenic effects.[1][4] This duality is not an inherent property of the molecule alone but arises from a complex interplay of factors at the cellular level. The mechanism of this compound's action is rooted in its ability to bind to estrogen receptors and induce distinct conformational changes that differ from those induced by the natural ligand, 17β-estradiol.

Receptor Binding and Conformational Perturbation

This compound competitively binds to both ERα and ERβ, with a higher affinity for ERα.[5] Upon binding, it induces a unique conformation in the ligand-binding domain (LBD) of the receptor. This altered conformation is the linchpin of its selective activity. The large, bulky side chain of this compound sterically hinders the proper positioning of Helix 12, a critical component of the LBD. In the presence of an agonist like estradiol, Helix 12 folds over the ligand-binding pocket, creating a surface for the recruitment of coactivator proteins. This compound's interference with this process prevents the formation of a fully functional transcriptional activation complex.

The Dance of Coregulators: The Basis of Tissue Specificity

The transcriptional activity of the estrogen receptor is not solely dependent on ligand binding. It is finely tuned by the recruitment of a vast array of coregulatory proteins, broadly classified as coactivators and corepressors. The specific conformation induced by a ligand dictates which of these coregulators will be recruited to the ER complex.

-

In tissues where this compound acts as an antagonist (e.g., breast, endometrium): The this compound-ER complex preferentially recruits corepressor proteins. These corepressors, in turn, recruit histone deacetylases (HDACs), leading to chromatin condensation and transcriptional repression of estrogen-responsive genes. This anti-proliferative effect is the basis for its use in contraception and its potential in treating estrogen-dependent cancers.[1][6]

-

In tissues where this compound acts as an agonist (e.g., bone, cardiovascular system): The cellular context, including the specific repertoire of coregulators present, allows the this compound-ER complex to recruit coactivator proteins, albeit potentially a different set or with different efficiency than estradiol. This leads to the transcription of genes that promote bone density maintenance and favorable lipid profiles.[4][7]

Figure 1: Simplified signaling pathway of this compound's selective estrogen receptor modulation.

Tissue-Specific Pharmacology: A Tale of Two Effects

The clinical utility of this compound is a direct consequence of its tissue-selective pharmacology. A summary of its effects in key estrogen-responsive tissues is presented below.

| Tissue | Effect of Estrogen | Effect of this compound | Predominant Action | Clinical Implication |

| Uterine Endometrium | Proliferative | Anti-proliferative, causes endometrial thinning | Antagonist | Contraception, Treatment of Dysfunctional Uterine Bleeding (DUB)[1][4][6][7][8] |

| Breast | Proliferative (in ER+ cells) | Anti-proliferative | Antagonist | Potential for Breast Cancer Treatment and Prevention[1][3][9] |

| Bone | Maintains Bone Mineral Density | Maintains Bone Mineral Density | Agonist | Potential for Osteoporosis Prevention[4][10] |

| Vagina | Maintains Epithelial Health | Mildly Estrogenic | Agonist | Addresses issues like vaginal dryness.[7] |

| Cardiovascular System | Favorable Lipid Profile | Favorable Lipid Profile | Agonist | Potential Cardioprotective Effects[7] |

| Central Nervous System | Neuroprotective Effects | Mildly Estrogenic | Agonist | May influence mood and cognitive function.[3] |

Table 1: Tissue-Specific Agonist and Antagonist Effects of this compound.

Experimental Protocols for Characterizing SERM Activity

The evaluation of a compound's SERM profile requires a multi-tiered experimental approach, progressing from in vitro assays to in vivo models. The causality behind these experimental choices is to build a comprehensive understanding of the molecule's interaction with its target and its physiological consequences.

In Vitro Assays: Dissecting the Molecular Interactions

4.1.1. Estrogen Receptor Binding Assay

-

Objective: To determine the binding affinity of this compound for ERα and ERβ.

-

Principle: This is a competitive binding assay where the test compound (this compound) competes with a radiolabeled estrogen (e.g., [³H]-estradiol) for binding to purified recombinant ERα or ERβ.

-

Methodology:

-

Prepare a series of dilutions of this compound.

-

Incubate the dilutions with a fixed concentration of recombinant ERα or ERβ and [³H]-estradiol.

-

After reaching equilibrium, separate the receptor-bound radioligand from the unbound radioligand (e.g., using hydroxylapatite or filter binding).

-

Quantify the radioactivity of the bound fraction using a scintillation counter.

-

Calculate the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-estradiol) and subsequently the Ki (inhibition constant).

-

-

Rationale: This assay provides a quantitative measure of the compound's direct interaction with the receptor subtypes, which is the foundational step in characterizing a SERM.

4.1.2. Reporter Gene Assay

-

Objective: To determine the functional activity (agonist vs. antagonist) of this compound in a cellular context.

-

Principle: This assay utilizes a cell line (e.g., HeLa or MCF-7) that is co-transfected with an expression vector for ERα or ERβ and a reporter plasmid containing an estrogen response element (ERE) upstream of a reporter gene (e.g., luciferase or β-galactosidase).

-

Methodology:

-

Transfect the host cells with the ER and ERE-reporter plasmids.

-

Treat the transfected cells with varying concentrations of this compound alone (to assess agonist activity) or in combination with a fixed concentration of estradiol (to assess antagonist activity).

-

After an appropriate incubation period, lyse the cells and measure the activity of the reporter enzyme.

-

Plot the dose-response curves to determine the EC₅₀ (for agonist activity) or IC₅₀ (for antagonist activity).

-

-

Rationale: This assay moves beyond simple binding and assesses the downstream consequence of receptor activation or inhibition, providing a functional readout of the compound's activity.

In Vivo Models: Assessing Physiological Effects

4.2.1. Uterotrophic and Anti-uterotrophic Assay in Immature or Ovariectomized Rodents

-

Objective: To evaluate the estrogenic and anti-estrogenic effects of this compound on the uterus in a whole-animal model.

-

Principle: In immature or ovariectomized female rodents, the uterus is atrophic due to the lack of endogenous estrogens. Treatment with an estrogenic compound will cause a significant increase in uterine weight (uterotrophic effect). An anti-estrogenic compound will inhibit the uterotrophic effect of co-administered estradiol.

-

Methodology:

-

Use immature or ovariectomized female rats or mice.

-

Divide the animals into groups: vehicle control, estradiol-treated, this compound-treated (at various doses), and estradiol + this compound-treated.

-

Administer the treatments daily for 3-7 days.

-

On the final day, euthanize the animals and carefully dissect and weigh the uteri.

-

Compare the uterine weights across the different treatment groups.

-

-

Rationale: This classic in vivo assay provides a robust and physiologically relevant measure of a compound's estrogenic and anti-estrogenic activity in a key target organ.

Figure 2: A generalized experimental workflow for the evaluation of a Selective Estrogen Receptor Modulator.

Pharmacokinetics and Metabolism

This compound is administered orally and is well-absorbed from the gastrointestinal tract.[6] It has a long terminal half-life of approximately 170 hours, which allows for a convenient once-a-week dosing regimen for contraception.[6][11] The drug is primarily metabolized in the liver, with one of its major active metabolites being 7-desmethyl this compound.[12]

Clinical Applications and Therapeutic Horizons

The unique pharmacological profile of this compound has led to its established use and exploration in several clinical areas:

-

Contraception: As a weekly oral contraceptive, this compound's primary mechanism is the prevention of implantation by inducing asynchrony between ovulation and endometrial development.[2][13] It does not consistently suppress ovulation.[4]

-

Dysfunctional Uterine Bleeding (DUB): Its anti-estrogenic effect on the endometrium makes it an effective treatment for DUB, reducing menstrual blood loss and improving hemoglobin levels.[3][7][8][14][15]

-

Benign Breast Disease: this compound has shown efficacy in reducing pain and nodularity in conditions like mastalgia and fibroadenosis.[16]

-

Oncology: The anti-proliferative effects of this compound in breast tissue have prompted research into its potential as a treatment for breast cancer, particularly in ER-positive tumors.[17][9]

-

Osteoporosis: Its estrogenic effects on bone suggest a potential role in the prevention and treatment of postmenopausal osteoporosis.[10]

Conclusion: A Paradigm of Selective Modulation

This compound exemplifies the successful translation of the SERM concept from a theoretical framework to a clinically valuable therapeutic agent. Its ability to selectively modulate estrogen receptor activity in a tissue-dependent manner underscores the intricate relationship between ligand structure, receptor conformation, and cellular context. For researchers and drug development professionals, the story of this compound serves as a compelling case study in the rational design of targeted endocrine therapies. Continued exploration of its molecular interactions and clinical applications holds the promise of further expanding its therapeutic utility and inspiring the development of next-generation SERMs with even greater tissue selectivity and improved safety profiles.

References

-

Selective estrogen receptor modulator - Wikipedia. (n.d.). Retrieved February 12, 2026, from [Link]

-

What is this compound used for? - Patsnap Synapse. (2024, June 14). Retrieved February 12, 2026, from [Link]

-

What is the mechanism of this compound? - Patsnap Synapse. (2024, July 17). Retrieved February 12, 2026, from [Link]

-

Kulkarni, N., Ganla, A. A., & Kulkarni, M. (2025). Study of efficacy of selective estrogen receptor modulator: this compound in the management of heavy menstrual bleeding in perimenopaus. Indian Journal of Obstetrics and Gynecology Research, 12(3), 415–418. Retrieved February 12, 2026, from [Link]

-

Jonna, M., & Vijayalakshmi, P. (2019). This compound: A Selective Estrogen Receptor Modulator in Medical Management of Dysfunctional Uterine Bleeding. Scholars Middle East Publishers. Retrieved February 12, 2026, from [Link]

-

Verma, P., et al. (2017). Role of this compound in Management of Abnormal Uterine Bleeding. SAS Publishers. Retrieved February 12, 2026, from [Link]

-

Panda, B., et al. (2015). This compound – Looking beyond contraception. Journal of Mid-Life Health, 6(4), 143. Retrieved February 12, 2026, from [Link]

-

Efficacy and Safety of this compound Versus Conventional Hormonal Therapy in Women With Non-structural Abnormal Uterine Bleeding: A Systematic Review and Meta-Analysis. (2025, September 3). Cureus. Retrieved February 12, 2026, from [Link]

-

Makker, A., Tandon, I., Goel, M. M., Singh, M., & Singh, M. M. (2009). Effect of this compound, a selective estrogen receptor modulator, on biomarkers of endometrial receptivity and pinopode development and its relation to fertility and infertility in Indian subjects. Fertility and Sterility, 91(6), 2298–2307. Retrieved February 12, 2026, from [Link]

-

Kabra, R., Allagh, K. P., Ali, M., Jayathilaka, C. A., Mwinga, K., & Kiarie, J. (2019). Scoping review to map evidence on mechanism of action, pharmacokinetics, effectiveness and side effects of centchroman as a contraceptive pill. BMJ Open, 9(9), e030373. Retrieved February 12, 2026, from [Link]

-

This compound - Wikipedia. (n.d.). Retrieved February 12, 2026, from [Link]

-

Kriplani, A., et al. (2012). Efficacy of a Selective Estrogen Receptor Modulator: 'this compound' in Management of Dysfunctional Uterine Bleeding. Journal of South Asian Federation of Obstetrics and Gynaecology, 4(2), 83-87. Retrieved February 12, 2026, from [Link]

-

Kumar, N., et al. (2013). Anti-Cancer Potential of a Novel SERM this compound. Current Molecular Medicine, 13(2), 239-246. Retrieved February 12, 2026, from [Link]

-

Sanyal, U., et al. (2005). In vitro anti-resorptive activity and prevention of ovariectomy-induced osteoporosis in female Sprague-Dawley rats by this compound, a selective estrogen receptor modulator. Journal of Endocrinological Investigation, 28(11), 1005-1014. Retrieved February 12, 2026, from [Link]

-

Wahajuddin, et al. (2015). Rapid quantitative analysis of this compound and its active metabolite, 7-desmethyl this compound, in rat plasma using liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 998-999, 139-147. Retrieved February 12, 2026, from [Link]

-

Roy, S., et al. (2008). Expression of oestrogen receptors alpha and beta during the period of uterine receptivity in rat: effect of this compound, a selective oestrogen receptor modulator. Reproduction, Fertility and Development, 20(8), 896-904. Retrieved February 12, 2026, from [Link]

-

Singh, M. M. (2018). Centchroman: A safe reversible postcoital contraceptive with curative and prophylactic activity in many disorders. Indian Journal of Experimental Biology, 56(1), 7-22. Retrieved February 12, 2026, from [Link]

-

Real-world contraceptive performance of this compound among reproductive-age women. (2024). The Indian Journal of Medical Research, 159(3), 263-270. Retrieved February 12, 2026, from [Link]

-

This compound-Hyaluronic acid microfibers for breast cancer therapy | Request PDF. (2025, August 6). Retrieved February 12, 2026, from [Link]

-

Karmakar, S., & Deshpande, H. (2016). This compound- A new treatment modality in Dysfunctional Uterine Bleeding: efficacy and safety. Indian Journal of Obstetrics and Gynecology Research, 3(3), 225-228. Retrieved February 12, 2026, from [Link]

-

Dwivedi, A., et al. (2007). Modulation of estrogen receptor transactivation and estrogen-induced gene expression by this compound-a triphenylethylene derivative. Molecular and Cellular Endocrinology, 269(1-2), 10-20. Retrieved February 12, 2026, from [Link]

-

Siddiqui, E., et al. (2024). Study of acceptability, efficacy and side effects of non-steroidal contraceptive this compound and its comparative evaluation. International Journal of Reproduction, Contraception, Obstetrics and Gynecology, 13(11), 3590-3595. Retrieved February 12, 2026, from [Link]

-

Sharma, A., et al. (2014). Population pharmacokinetics of this compound in Female volunteers using NONMEM. ResearchGate. Retrieved February 12, 2026, from [Link]

-

Singh, M. (2024). This compound can be used as first line drug in abnormal uterine bleeding: a cross sectional prospective interventional study. International Journal of Reproduction, Contraception, Obstetrics and Gynecology, 13(6), 1770-1775. Retrieved February 12, 2026, from [Link]

-

A Study of Efficacy of this compound in the Pharmacological Management of Dysfunctional Uterine Bleeding. (2015). Journal of Clinical and Diagnostic Research, 9(11), QC01-QC03. Retrieved February 12, 2026, from [Link]

-

What are the recommendations for a female patient of childbearing age with a history of osteoporosis, currently taking Ormeloxifen (selective estrogen receptor modulator) 30, who is planning to become pregnant? - Dr.Oracle. (2026, January 11). Retrieved February 12, 2026, from [Link]

-

Computer-Aided Ligand Discovery for Estrogen Receptor Alpha. (2021). International Journal of Molecular Sciences, 22(19), 10773. Retrieved February 12, 2026, from [Link]

-

Role of this compound in regression of benign breast diseases. (2020, February 26). International Surgery Journal. Retrieved February 12, 2026, from [Link]

-

Malik, S., Musharaf, S., Malik, F., & Abass, M. (2019). Efficacy and safety of this compound in the management of dysfunctional uterine bleeding. International Journal of Reproduction, Contraception, Obstetrics and Gynecology, 8(5), 1864-1867. Retrieved February 12, 2026, from [Link]

-

CENTCHROMAN TABLETS FAQs - PSM Made Easy. (n.d.). Retrieved February 12, 2026, from [Link]

-

Lee, S., & Barron, M. G. (2017). Structure-Based Understanding of Binding Affinity and Mode of Estrogen Receptor α Agonists and Antagonists. PLOS One, 12(1), e0169607. Retrieved February 12, 2026, from [Link]

-

Real-world contraceptive performance of this compound among reproductive-age women. (2026, January 31). The Indian Journal of Medical Research. Retrieved February 12, 2026, from [Link]

-

Singh, M. M. (2001). Centchroman, a selective estrogen receptor modulator, as a contraceptive and for the management of hormone-related clinical disorders. Medicinal Research Reviews, 21(4), 302-347. Retrieved February 12, 2026, from [Link]

Sources

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. saudijournals.com [saudijournals.com]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. Modulation of estrogen receptor transactivation and estrogen-induced gene expression by this compound-a triphenylethylene derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound – Looking beyond contraception - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijogr.org [ijogr.org]

- 8. Efficacy and Safety of this compound Versus Conventional Hormonal Therapy in Women With Non-structural Abnormal Uterine Bleeding: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. In vitro anti-resorptive activity and prevention of ovariectomy-induced osteoporosis in female Sprague-Dawley rats by this compound, a selective estrogen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Centchroman, a selective estrogen receptor modulator, as a contraceptive and for the management of hormone-related clinical disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Rapid quantitative analysis of this compound and its active metabolite, 7-desmethyl this compound, in rat plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. CENTCHROMAN TABLETS FAQs | PSM Made Easy [ihatepsm.com]

- 14. A Study of Efficacy of this compound in the Pharmacological Management of Dysfunctional Uterine Bleeding - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ijrcog.org [ijrcog.org]

- 16. ijsurgery.com [ijsurgery.com]

- 17. Anti-Cancer Potential of a Novel SERM this compound - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Ormeloxifene-Induced Transcriptional Modulation in Endometrial Tissue

Executive Summary

Ormeloxifene (Centchroman) is a non-steroidal Selective Estrogen Receptor Modulator (SERM) distinct from Tamoxifen and Raloxifene due to its unique benzopyran structure. While clinically utilized for contraception and the management of Dysfunctional Uterine Bleeding (DUB), its utility stems from a potent anti-estrogenic effect on the endometrium.[1][2][3]

This guide details the molecular mechanisms driving this phenotype, specifically focusing on the transcriptional dysregulation of receptivity markers, induction of apoptosis, and the "Endometrial Asynchrony" hypothesis. It provides a validated experimental framework for researchers to assess these changes using transcriptomics and quantitative PCR.

Part 1: Molecular Mechanism of Action

The SERM Paradox in the Uterus

Unlike estrogen, which recruits co-activators to the Estrogen Receptor (ER) complex to drive proliferation, this compound induces a conformational change in the ER that favors the recruitment of co-repressors .

In the endometrium, this compound acts as a potent antagonist.[1][2][3] It creates a hostile environment for implantation not necessarily by silencing all receptivity genes, but by disrupting the temporal window of expression .

-

Cytosolic Depletion: It depletes cytosolic ER concentrations, preventing replenishment.

-

Nuclear Retention: It causes prolonged nuclear retention of the receptor in a non-transcriptional state.

-

Asynchrony: The primary contraceptive mechanism is the desynchronization of endometrial maturation relative to the embryo's development.

The miR-140/IGF1R Axis

Recent mechanistic studies have elucidated a post-transcriptional pathway involving microRNAs. This compound upregulates miR-140 , which targets the Insulin-like Growth Factor 1 Receptor (IGF1R) .[4] This downregulation of IGF1R suppresses downstream signaling essential for stromal cell decidualization.

Pathway Visualization

The following diagram illustrates the dual pathway of ER antagonism and miRNA-mediated suppression.

Figure 1: Molecular pathway of this compound showing parallel genomic (ER-mediated) and post-transcriptional (miRNA-mediated) interference.

Part 2: Transcriptional Landscape & Biomarkers

The "receptive" endometrium is defined by a specific gene signature during the mid-luteal phase (Window of Implantation). This compound disrupts this signature.[3][5][6]

Key Gene Expression Targets

| Gene Target | Function | Effect of this compound | Functional Consequence |

| ER | Steroid Receptors | Persistently Elevated (Delayed Downregulation) | Failure to transition from proliferative to secretory phase. |

| Integrin | Adhesion Molecule | Temporal Shift / Unaltered | While often cited as downregulated, rigorous studies show expression remains but appears out of phase with the embryo (Asynchrony). |

| LIF | Cytokine | Unaltered / Asynchronous | Similar to integrins, the peak expression does not align with the implantation window. |

| Bax | Pro-apoptotic | Upregulated | Induces apoptosis in stromal and epithelial cells; regression of hyperplasia. |

| Bcl-2 | Anti-apoptotic | Downregulated | Increases the Bax/Bcl-2 ratio, favoring cell death (therapeutic for DUB). |

| IGF1R | Growth Factor Receptor | Downregulated | Mediated by miR-140; prevents stromal maturation. |

| Pinopodes | Morphology Marker | Density Reduced | Physical lack of docking sites for the blastocyst. |

The "Asynchrony" Nuance

Critical Insight for Researchers: Do not expect a simple "global downregulation" of all receptivity markers. In clinical samples (Makker et al.), epithelial

Part 3: Experimental Framework

Protocol: High-Fidelity RNA Extraction from SERM-Treated Tissue

Endometrial tissue treated with this compound often becomes atrophic or fibrous. Standard extraction protocols may yield low-quality RNA.

Reagents:

-

Trizol Reagent (Phenol-guanidine isothiocyanate)

-

RNeasy Mini Kit (Qiagen) or equivalent silica column

-

DNase I (RNase-free)

Workflow:

-

Tissue Collection: Obtain endometrial biopsy (pipelle) at LH+6 to LH+8 (Window of Implantation). Flash freeze in liquid nitrogen immediately.

-

Homogenization:

-

Critical Step: Use a bead beater with ceramic beads. Fibrous tissue resists chemical lysis alone.

-

Use 1 mL Trizol per 50-100 mg tissue.

-

-

Phase Separation: Add Chloroform (0.2 mL/1 mL Trizol). Centrifuge at 12,000 x g for 15 min at 4°C.

-

Hybrid Capture (The "Clean-up" Step):

-

Do not precipitate with isopropanol (carries over salts/phenols).

-

Take the aqueous phase (~500 µL) and mix with 1 volume of 70% Ethanol.

-

Load onto Silica Spin Column.

-

-

On-Column DNase Digestion: Essential as this compound alters nuclear retention; genomic DNA contamination risk is high.

-

Elution: Elute in 30 µL RNase-free water.

Quantitative PCR Validation Strategy

When validating the gene signature, use the following primer targets. Note the choice of reference genes—GAPDH is often unstable in hormonal treatments. Use YWHAZ or 18S rRNA for normalization.

Workflow Diagram:

Figure 2: Optimized workflow for processing fibrous endometrial tissue for gene expression analysis.

Part 4: Clinical Translation & Pharmacodynamics

Dose-Dependent Effects

-

Contraceptive Dose (30mg/week): Induces asynchrony.[6] The endometrium remains in a "lagged" proliferative state during the secretory phase.

-

Therapeutic Dose (60mg 2x/week for DUB): Induces atrophy. The upregulation of Bax and downregulation of Bcl-2 leads to the regression of hyperplastic endometrium and reduction in menorrhagia.

Safety Profile

Unlike Tamoxifen, this compound does not induce endometrial hyperplasia (it is antagonistic in the uterus). This makes it a safer alternative for long-term therapy, as evidenced by the lack of upregulation of proliferation markers like Ki-67 in long-term users.

References

-

Makker, A., Tandon, I., Goel, M., & Singh, M. M. (2009). Effect of this compound, a selective estrogen receptor modulator, on biomarkers of endometrial receptivity and pinopode development and its relation to fertility and infertility in Indian subjects.[6][7] Fertility and Sterility, 91(6), 2298–2307.[6]

-

Singh, M. M. (2001). Centchroman, a selective estrogen receptor modulator, as a contraceptive and for the management of hormone-related clinical disorders.[1][3] Medicinal Research Reviews, 21(4), 302–347.

-

Bhat, M., et al. (2018). Selective estrogen receptor modulator this compound suppresses embryo implantation via inducing miR-140 and targeting insulin-like growth factor 1 receptor in rat uterus.[4] Journal of Steroid Biochemistry and Molecular Biology, 183, 118-129.

-

Awasthi, S., Daverey, A., & Dwivedi, A. (2007). Modulation of AP-1 mediated estrogenic response by this compound in rat uterus.[5] Journal of Steroid Biochemistry and Molecular Biology, 104(3-5), 208-214.[5]

-

Kriplani, A., et al. (2007).[8] Efficacy and safety of this compound in management of dysfunctional uterine bleeding.[1][2][8][9][10] Indian Journal of Medical Research.

Sources

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. academicstrive.com [academicstrive.com]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. Selective estrogen receptor modulator this compound suppresses embryo implantation via inducing miR-140 and targeting insulin-like growth factor 1 receptor in rat uterus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Modulation of AP-1 mediated estrogenic response by this compound in rat uterus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of this compound, a selective estrogen receptor modulator, on biomarkers of endometrial receptivity and pinopode development and its relation to fertility and infertility in Indian subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. saspublishers.com [saspublishers.com]

- 9. cabidigitallibrary.org [cabidigitallibrary.org]

- 10. ijogr.org [ijogr.org]

Technical Whitepaper: Characterization and Validation of the Anti-Estrogenic Profile of Centchroman (Ormeloxifene)

Executive Summary

Centchroman (Ormeloxifene) is a non-steroidal Selective Estrogen Receptor Modulator (SERM) distinct from the triphenylethylene class (e.g., Tamoxifen). Unlike conventional SERMs that may carry risks of endometrial hyperplasia, Centchroman exhibits a potent anti-estrogenic profile in the uterus and breast while maintaining estrogenic activity in bone tissue. This guide details the technical validation of its anti-estrogenic activity, focusing on molecular binding kinetics, in vitro antiproliferative assays, and in vivo bioassays.

Molecular Mechanism: The SERM Profile

The anti-estrogenic activity of Centchroman is predicated on competitive antagonism at the Estrogen Receptor alpha (ER

Signaling Pathway Blockade

The following diagram illustrates the mechanistic divergence between Estradiol (E2) and Centchroman signaling.

Caption: Figure 1. Competitive displacement of Estradiol by Centchroman leads to co-repressor recruitment and transcriptional silence.

Binding Affinity Data

Centchroman acts as a competitive inhibitor. While its affinity is lower than that of the endogenous ligand (Estradiol), its pharmacological concentration allows it to effectively outcompete E2.

| Compound | Receptor Subtype | Ki (Inhibition Constant) | Relative Binding Affinity (RBA) |

| 17 | ER | 0.1 - 0.5 nM | 100% |

| Centchroman (dl) | ER | ~250 nM | ~8.8% |

| Levthis compound (l-isomer) | ER | 1.55 nM | High |

| Tamoxifen | ER | ~30 - 50 nM | ~2-5% |

Note: RBA values are normalized to Estradiol (100%).[1] Although Centchroman has a lower RBA than E2, its long half-life (~168 hours) ensures sustained receptor occupancy.

In Vitro Investigation: Cellular Proliferation Assays[2][3][4]

To validate anti-estrogenic activity in vitro, researchers must demonstrate the inhibition of estrogen-dependent cell growth. The MCF-7 breast cancer cell line (ER+) is the standard model.

Experimental Protocol: MTT/MTS Proliferation Assay

Objective: Determine the IC50 of Centchroman in ER+ cells compared to ER- controls.

Materials:

-

Cell Lines: MCF-7 (ER+), MDA-MB-231 (ER- negative control).[2][3]

-

Reagents: Centchroman (dissolved in DMSO), MTT Reagent (5 mg/mL in PBS).

-

Media: Phenol-red free DMEM + 5% Charcoal-Stripped FBS (to remove endogenous estrogens).

Workflow:

-

Seeding: Plate

cells/well in 96-well plates. Allow attachment for 24 hours. -

Starvation: Wash cells and incubate in serum-free/phenol-red free media for 24 hours to synchronize the cell cycle.

-

Treatment:

-

Group A (Control): Vehicle (DMSO < 0.1%).

-

Group B (E2 Challenge): 10 nM Estradiol (stimulates growth).

-

Group C (Test): Centchroman gradient (1 µM – 50 µM).

-

Group D (Competition): 10 nM E2 + Centchroman gradient.

-

-

Incubation: Incubate for 48–72 hours at 37°C, 5% CO2.

-

Readout: Add MTT reagent; incubate 4 hours. Solubilize formazan crystals with DMSO. Read Absorbance at 570 nm.

Expected Results & Data Interpretation

Centchroman should inhibit MCF-7 growth in a dose-dependent manner. The specificity is confirmed if the ER-negative line (MDA-MB-231) shows significantly higher IC50 values (indicating off-target toxicity rather than ER-mediated mechanism).

| Cell Line | ER Status | Centchroman IC50 (µM) | Tamoxifen IC50 (µM) | Interpretation |

| MCF-7 | Positive (+) | 20.6 µM | ~20 - 27 µM | Potent anti-estrogenic antiproliferation. |

| MDA-MB-231 | Negative (-) | > 50 µM | > 40 µM | Minimal ER-mediated effect; toxicity at high doses. |

| CaSki | Negative (-) | ~15 - 20 µM | N/A | Note: Centchroman also inhibits cervical cancer via non-ER pathways (e.g., STAT3). |

In Vivo Validation: The Immature Rat Uterotrophic Bioassay

The "Gold Standard" for confirming anti-estrogenic activity is the Immature Rat Uterotrophic Assay . This self-validating system relies on the fact that immature rats have low endogenous estrogen; thus, any increase in uterine weight is solely due to exogenous treatment.

Protocol Logic

-

Agonist Check: E2 treatment causes water imbibition and cellular proliferation (Uterine weight

). -

Antagonist Check: Centchroman + E2 treatment should block the weight gain seen in the Agonist group.

Experimental Workflow Diagram

Caption: Figure 2. Workflow for the Immature Rat Uterotrophic Bioassay to distinguish agonist vs. antagonist activity.

Validation Criteria

For the compound to be classified as a potent anti-estrogen:

-

Group 2 (E2) must show statistically significant uterine weight gain vs. Group 1 (Vehicle).

-

Group 4 (E2 + Centchroman) must show statistically significant reduction in uterine weight compared to Group 2.

-

Group 3 (Centchroman only) should show minimal weight gain (confirming lack of strong intrinsic estrogenicity in the uterus).

References

-

Singh, M. M. (2001).[4] "Centchroman, a selective estrogen receptor modulator, as a contraceptive and for the management of hormone-related clinical disorders."[4][5][6][7] Medicinal Research Reviews.

-

Lal, J., et al. (1995). "Pharmacokinetics of centchroman in healthy female subjects after oral administration." Contraception.

-

Srivastava, S., et al. (2004). "Morphological and biochemical basis of centchroman as a novel antineoplastic agent in MCF-7 human breast cancer cells." Indian Journal of Pharmacology.

-

Kumar, R., et al. (2013). "Anti-Cancer Potential of a Novel SERM this compound."[3][8] Current Medicinal Chemistry.

-

OECD Guidelines for the Testing of Chemicals. (2007). "Test No. 440: Uterotrophic Bioassay in Rodents."

Sources

- 1. benchchem.com [benchchem.com]

- 2. Inhibition of human breast cancer cell proliferation with estradiol metabolites is as effective as with tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-Cancer Potential of a Novel SERM this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CENTCHROMAN TABLETS FAQs | PSM Made Easy [ihatepsm.com]

- 5. Centchroman, a selective estrogen receptor modulator, as a contraceptive and for the management of hormone-related clinical disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. Evaluation of molecular effects associated with apoptosis, tumour progression, angiogenesis and metastasis by a novel combination of drugs with this compound in triple negative breast cancer cells [explorationpub.com]